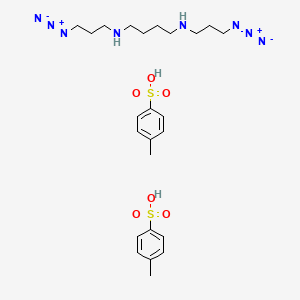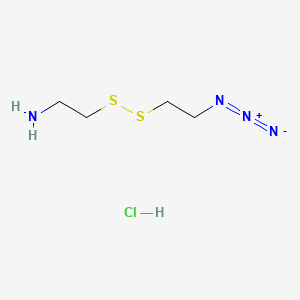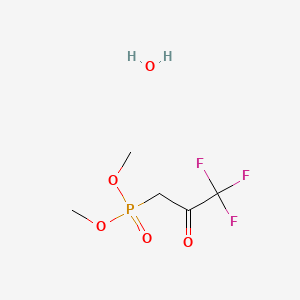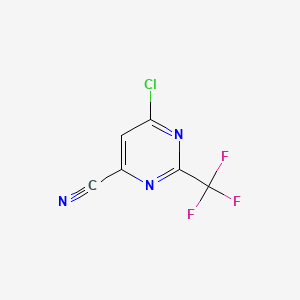![molecular formula C35H46NOPS B6288673 [S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide CAS No. 2622154-80-5](/img/structure/B6288673.png)
[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[S®]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1’-biphenyl)methyl]-2-methyl-2-propanesulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, which are crucial in catalyzing various chemical reactions. The presence of both phosphine and sulfinamide groups in its structure allows it to exhibit unique coordination properties, making it a valuable tool in the field of organic chemistry.
Preparation Methods
The synthesis of [S®]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1’-biphenyl)methyl]-2-methyl-2-propanesulfinamide involves several steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl phosphine and the sulfinamide components.
Coupling Reaction: The biphenyl phosphine is coupled with the sulfinamide under specific conditions to form the desired compound. This step typically involves the use of a palladium catalyst and a base.
Purification: The product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
[S®]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1’-biphenyl)methyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, where the phosphine group is oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the sulfinamide group to the corresponding amine.
Substitution: The compound can participate in substitution reactions, where the phosphine or sulfinamide groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[S®]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1’-biphenyl)methyl]-2-methyl-2-propanesulfinamide has several scientific research applications:
Chemistry: It is widely used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s ability to form stable metal complexes makes it useful in studying metalloproteins and metalloenzymes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which [S®]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1’-biphenyl)methyl]-2-methyl-2-propanesulfinamide exerts its effects involves the formation of stable complexes with transition metals. These metal complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The phosphine group coordinates with the metal center, while the sulfinamide group provides additional stability and steric control.
Comparison with Similar Compounds
[S®]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1’-biphenyl)methyl]-2-methyl-2-propanesulfinamide is unique due to its combination of phosphine and sulfinamide groups. Similar compounds include:
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: This compound also contains a biphenyl phosphine group but lacks the sulfinamide functionality.
2-Dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl: Similar to the previous compound, it is used in asymmetric catalysis but does not have the sulfinamide group.
The presence of the sulfinamide group in [S®]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1’-biphenyl)methyl]-2-methyl-2-propanesulfinamide provides additional coordination sites and steric control, making it more versatile in certain catalytic applications .
Properties
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(4-phenylphenyl)methyl]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46NOPS/c1-35(2,3)39(37)36-34(29-25-23-28(24-26-29)27-15-7-4-8-16-27)32-21-13-14-22-33(32)38(30-17-9-5-10-18-30)31-19-11-6-12-20-31/h4,7-8,13-16,21-26,30-31,34,36H,5-6,9-12,17-20H2,1-3H3/t34-,39+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNLFKSTBZVZJJ-AWLITPKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46NOPS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)](/img/structure/B6288602.png)


![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95%](/img/structure/B6288622.png)

![[S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288643.png)
![(R)-N-[1-(2-dicyclohexylphosphanylphenyl)cyclohexyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288681.png)
![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride](/img/structure/B6288683.png)
![Calix[8]quinone](/img/structure/B6288685.png)

![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)
![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)
![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)
